Pipernonaline

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La pipernonalina se puede sintetizar a través de varios métodos. Un enfoque común involucra la extracción del compuesto de los frutos de Piper longum utilizando solventes como el metanol. El proceso de extracción es seguido por pasos de purificación como la cromatografía en columna para aislar la pipernonalina .

Métodos de Producción Industrial: La producción industrial de pipernonalina generalmente implica la extracción a gran escala de los frutos de Piper longum. El proceso incluye:

Extracción por Reflujo: Utilizando solventes como el metanol para extraer el compuesto.

Extracción Ultrasónica: Utilizando ondas ultrasónicas para mejorar la eficiencia de extracción.

Extracción con Fluido Supercrítico: Empleando fluidos supercríticos como el dióxido de carbono para extraer la pipernonalina con alta pureza.

Análisis De Reacciones Químicas

Structural and Functional Attributes

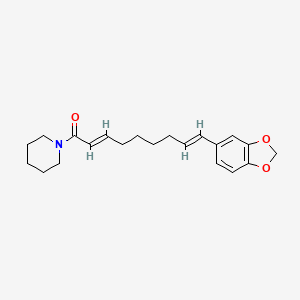

Pipernonaline (C₂₁H₂₇NO₃) contains a benzodioxole group, a conjugated dienone system, and a piperidine moiety . Key reactive sites include:

-

α,β-unsaturated ketone : Prone to Michael addition or redox reactions.

-

Benzodioxole ring : Potential site for oxidative cleavage or electrophilic substitution.

-

Piperidine amine : May participate in acid-base or coordination chemistry.

Redox Reactions and Antioxidant Capacity

This compound demonstrates dual redox behavior, acting as both a pro-oxidant and antioxidant depending on context:

Pro-Oxidant Activity in Cancer Cells

-

Induces reactive oxygen species (ROS) in PC-3 prostate cancer cells, causing mitochondrial depolarization and caspase-3 activation .

-

Mechanism : Redox cycling of the α,β-unsaturated ketone generates superoxide (O₂⁻), disrupting Ca²⁺ homeostasis .

Antioxidant Assays

In vitro studies using Piper extracts reveal:

Apoptotic Pathway Modulation

This compound triggers apoptosis through ROS-dependent mitochondrial dysfunction:

Key Steps in Apoptosis Induction

-

ROS Burst : 2.5-fold increase in intracellular ROS within 4 hours .

-

Mitochondrial Permeability Transition : ΔΨm collapse by 60% after 24h treatment .

-

Caspase-3 Activation : 3.8-fold increase in cleaved PARP levels .

| Parameter | Change (vs. Control) | Reversibility with NAC |

|---|---|---|

| Intracellular Ca²⁺ | +180% | Yes |

| Caspase-3 Activity | +320% | Partial |

| Bcl-2/Bax Ratio | 0.4 | No |

NAC = N-acetylcysteine (ROS scavenger)

Metabolic and Hydrolytic Pathways

While direct synthetic routes for this compound are not detailed in available literature, its metabolic fate involves:

Aplicaciones Científicas De Investigación

La pipernonalina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como precursor para sintetizar otros compuestos bioactivos.

Biología: Se estudia por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Se investiga su potencial como agente antiinflamatorio y antitumoral.

Industria: Se utiliza en el desarrollo de biopesticidas debido a sus propiedades insecticidas.

Mecanismo De Acción

La pipernonalina ejerce sus efectos a través de varios objetivos moleculares y vías:

Acción Antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y reduce la actividad de las enzimas inflamatorias.

Acción Antitumoral: La pipernonalina induce la apoptosis en las células cancerosas al interrumpir el potencial de la membrana mitocondrial e inhibir la proliferación celular.

Acción Insecticida: Afecta el sistema nervioso de los insectos, provocando parálisis y muerte.

Compuestos Similares:

Piperina: Otro alcaloide de piperidina que se encuentra en la pimienta negra con propiedades antiinflamatorias y antitumorales similares.

Piperanina: Un compuesto relacionado con actividad insecticida.

Piperoctadecalidina: Otro alcaloide de piperidina con propiedades insecticidas y acaricidas

Singularidad de la Pipernonalina: La pipernonalina es única debido a su combinación de propiedades antiinflamatorias, antitumorales e insecticidas. Su capacidad para inhibir el crecimiento de las células cancerosas y reducir la inflamación la convierte en un compuesto valioso para la investigación médica.

Comparación Con Compuestos Similares

Piperine: Another piperidine alkaloid found in black pepper with similar anti-inflammatory and antitumor properties.

Piperanine: A related compound with insecticidal activity.

Piperoctadecalidine: Another piperidine alkaloid with insecticidal and acaricidal properties

Uniqueness of Pipernonaline: this compound is unique due to its combination of anti-inflammatory, antitumor, and insecticidal properties. Its ability to inhibit cancer cell growth and reduce inflammation makes it a valuable compound for medical research.

Actividad Biológica

Pipernonaline, a piperamide derived from Piper longum, has garnered attention for its diverse biological activities, particularly its anticancer properties and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Profile of this compound

This compound is classified as a piperamide, a type of alkaloid prevalent in various species of the Piper genus. It is structurally related to piperine, another well-known compound from black pepper. The molecular formula for this compound is , and it exhibits a complex profile of biological activities.

Anticancer Properties

Research indicates that this compound has significant antiproliferative effects on various cancer cell lines. A study focused on human prostate cancer cells (PC-3 and LNCaP) demonstrated that this compound inhibits cell growth in a dose-dependent manner (30-90 μM) over 24-48 hours. The mechanism involves:

- Induction of Apoptosis : Pipernonaline promotes apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and increased intracellular calcium levels. This process activates caspase-3, resulting in the cleavage of PARP (poly(ADP-ribose) polymerase) and subsequent cell death .

- Cell Cycle Arrest : The compound causes accumulation of cells in the sub-G1 and G0/G1 phases, associated with down-regulation of cyclin-dependent kinases (CDK2, CDK4) and cyclins (D1, E), which are crucial for cell cycle progression .

The biological activity of this compound can be summarized as follows:

Other Biological Activities

Beyond its anticancer effects, this compound exhibits several other biological activities:

Propiedades

IUPAC Name |

(2E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,8-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6-7,10-13,16H,1-5,8-9,14-15,17H2/b10-6+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLGRWSJBLGIBF-JMQWPVDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CCCCCC=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88660-10-0 | |

| Record name | Pipernonaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88660-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 88660-10-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 - 55.5 °C | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.